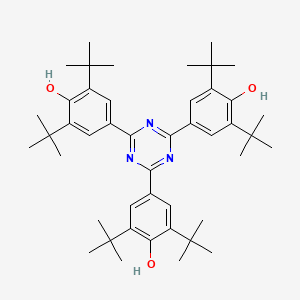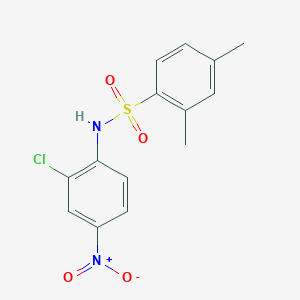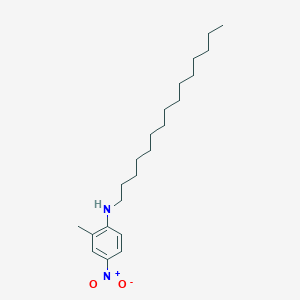
2-Methyl-4-nitro-N-pentadecylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reaction: The nitrated product is then reacted with pentadecyl bromide (C15H31Br) in the presence of a base such as potassium carbonate (K2CO3) to form 2-Methyl-4-nitro-N-pentadecylaniline.
Conditions: The reaction is usually conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and substitution reactions are optimized for scalability, and the final product is purified through recrystallization or distillation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-N-pentadecylaniline can be achieved through several synthetic routes. One common method involves the nitration of 2-methylaniline (o-toluidine) followed by the introduction of the pentadecyl chain. The steps are as follows:
-
Nitration of 2-Methylaniline
Reaction: 2-Methylaniline is treated with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-nitro-N-pentadecylaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).
Products: The reduction of the nitro group results in the formation of 2-Methyl-4-amino-N-pentadecylaniline.
-
Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can substitute the hydrogen atoms on the benzene ring.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Reduction: Iron filings (Fe) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-nitro-N-pentadecylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-nitro-N-pentadecylaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-nitro-N-pentadecylaniline can be compared with other nitroaniline derivatives:
2-Methyl-4-nitroaniline: Lacks the pentadecyl chain, making it less lipophilic and potentially less effective in certain applications.
4-Nitro-N-methylaniline: Contains a methyl group instead of a pentadecyl chain, resulting in different physical and chemical properties.
2,4-Dinitroaniline: Contains an additional nitro group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group, a methyl group, and a long alkyl chain, which imparts distinct physical, chemical, and biological properties.
Eigenschaften
CAS-Nummer |
106027-68-3 |
|---|---|
Molekularformel |
C22H38N2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-methyl-4-nitro-N-pentadecylaniline |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22-17-16-21(24(25)26)19-20(22)2/h16-17,19,23H,3-15,18H2,1-2H3 |
InChI-Schlüssel |
GAVDUVGEOZQBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


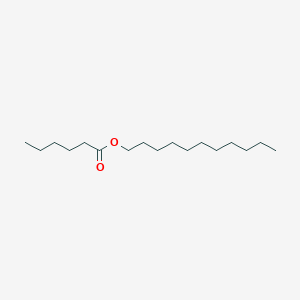
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
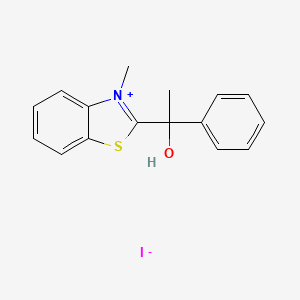
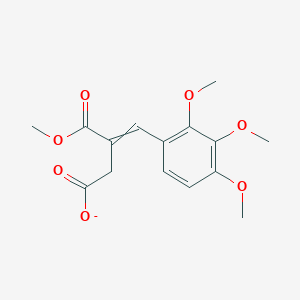
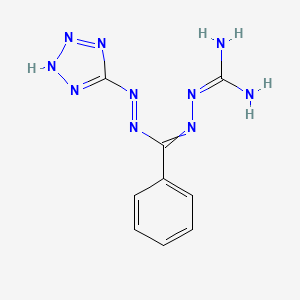
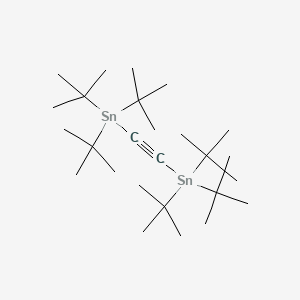
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
